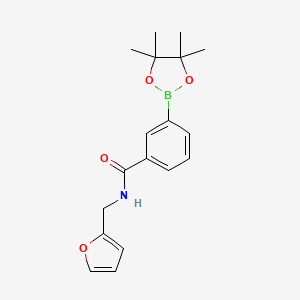

3-(Furfurylaminocarbonyl)benzeneboronic acid pinacol ester

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22BNO4/c1-17(2)18(3,4)24-19(23-17)14-8-5-7-13(11-14)16(21)20-12-15-9-6-10-22-15/h5-11H,12H2,1-4H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWNRULQRLNZAGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NCC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674673 | |

| Record name | N-[(Furan-2-yl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073353-63-5 | |

| Record name | N-(2-Furanylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073353-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(Furan-2-yl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-(Furfurylamino-1-carbonyl)phenyl]boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Furfurylaminocarbonyl)benzeneboronic acid pinacol ester synthesis protocol

An In-Depth Technical Guide to the Synthesis of 3-(Furfurylaminocarbonyl)benzeneboronic acid pinacol ester

Abstract

This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, a bifunctional molecule of significant interest in medicinal chemistry and materials science. As a key building block, it incorporates a boronic ester moiety, ready for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, and a furfurylamide group, which can modulate solubility, participate in hydrogen bonding, or serve as a pharmacophore.[1][2] This document moves beyond a simple recitation of steps to elaborate on the chemical principles, the rationale behind procedural choices, and troubleshooting, reflecting the insights of an experienced application scientist.

Introduction and Strategic Rationale

This compound (CAS 1073353-63-5) is a valuable synthetic intermediate.[3][4] Its utility stems from the orthogonal reactivity of its two primary functional groups. The pinacol boronate is exceptionally stable and is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][5] This makes the molecule an ideal precursor for creating complex biaryl structures, which are prevalent in pharmaceuticals and organic electronics.

The synthesis strategy is predicated on a logical and robust disconnection at the amide bond. This retrosynthetic approach identifies two key precursors: 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid and furfurylamine. The core of this synthesis is therefore a highly reliable amide bond formation, a ubiquitous transformation in organic chemistry.

Caption: Retrosynthetic analysis of the target molecule.

The chosen forward synthesis involves coupling these two precursors using a peptide coupling reagent. This method is selected for its mild conditions, high efficiency, and excellent functional group tolerance, which is critical to preserve the sensitive boronic ester moiety.

Experimental Protocol: Amide Coupling

This section details the step-by-step methodology for the amide coupling reaction. The protocol is designed to be self-validating by incorporating in-process checks and explaining the function of each reagent.

Principle of the Reaction

The formation of an amide bond requires the activation of the carboxylic acid to make the carbonyl carbon more electrophilic, facilitating nucleophilic attack by the amine.[6] Direct reaction is thermodynamically unfavorable. We will employ a carbodiimide-mediated coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive, Hydroxybenzotriazole (HOBt).

EDC first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea byproduct. HOBt is added to trap the O-acylisourea intermediate, forming an activated HOBt-ester. This new intermediate is less prone to side reactions and reacts cleanly with the amine to form the desired amide bond, regenerating HOBt in the process. A tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA), is included to neutralize the hydrochloride salt of EDC and the HOBt that is released, driving the reaction to completion.

Caption: Workflow of EDC/HOBt mediated amide coupling.

Reagents and Materials

| Reagent/Material | Grade | Supplier Example | Purpose |

| 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | ≥97% | Sigma-Aldrich | Carboxylic acid precursor |

| Furfurylamine | ≥99% | Acros Organics | Amine precursor |

| EDC Hydrochloride (EDC·HCl) | ≥98% | Combi-Blocks | Coupling agent (activates carboxylic acid) |

| Hydroxybenzotriazole (HOBt) | Anhydrous, ≥97% | TCI Chemicals | Coupling additive (minimizes side reactions) |

| N,N-Diisopropylethylamine (DIPEA) | ≥99.5% | Alfa Aesar | Non-nucleophilic base |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Fisher Scientific | Aprotic polar solvent |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Extraction solvent |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | ACS Grade | - | Aqueous wash (removes acidic components) |

| Brine (Saturated aq. NaCl) | ACS Grade | - | Aqueous wash (removes water from organic phase) |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | - | Drying agent |

| Silica Gel | 230-400 mesh | - | Stationary phase for column chromatography |

Step-by-Step Synthesis Protocol

-

Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (1.0 eq, e.g., 2.62 g, 10.0 mmol).

-

Expert Insight: An inert atmosphere is crucial to prevent hydrolysis of the boronic ester, particularly in the presence of any trace moisture.

-

-

Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, ~0.5 M, e.g., 20 mL) and stir with a magnetic stir bar until all solids are dissolved.

-

Addition of Coupling Agents: To the clear solution, add HOBt (1.2 eq, e.g., 1.62 g, 12.0 mmol) and EDC·HCl (1.2 eq, e.g., 2.30 g, 12.0 mmol). Stir the mixture at room temperature for 15 minutes.

-

Causality: This pre-activation step allows for the formation of the HOBt active ester before the amine is introduced, ensuring a more efficient and cleaner reaction.

-

-

Addition of Amine and Base: In a separate vial, dissolve furfurylamine (1.1 eq, e.g., 1.07 g, 11.0 mmol) in a small amount of DMF (~2 mL). Add this solution to the reaction flask, followed by the dropwise addition of DIPEA (2.5 eq, e.g., 4.35 mL, 25.0 mmol).

-

Causality: DIPEA is a bulky, non-nucleophilic base; it will deprotonate the ammonium salts formed without competing with furfurylamine in attacking the activated ester.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting benzoic acid is consumed.

-

TLC System Example: 30% Ethyl Acetate in Hexanes. The product should have a higher Rf than the starting acid.

-

-

Work-up:

-

a. Dilute the reaction mixture with Ethyl Acetate (EtOAc, ~100 mL).

-

b. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2 x 50 mL), water (1 x 50 mL), and finally, brine (1 x 50 mL).

-

Expert Insight: The NaHCO₃ wash is critical for removing unreacted HOBt and the urea byproduct formed from EDC. The brine wash helps to pre-dry the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

-

Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes (e.g., 10% to 40% EtOAc).

-

Causality: Chromatography is necessary to remove the N-acylurea byproduct and any other minor impurities, yielding the pure target compound.

-

-

Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The expected molecular weight is 327.19 g/mol .[7]

Safety and Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Reaction Stalls / Incomplete | Insufficient activation; degraded coupling reagents. | Add another portion (0.3 eq) of EDC·HCl and DIPEA. Ensure reagents are fresh and anhydrous. |

| Low Yield after Work-up | Hydrolysis of boronic ester during aqueous wash. | Minimize contact time with aqueous layers. Ensure the organic solvent is sufficiently non-polar (e.g., EtOAc). |

| Difficult Purification | Co-elution of product and EDC-urea byproduct. | Adjust the polarity of the chromatography eluent. Sometimes, a different solvent system (e.g., DCM/Methanol) can help. |

| Product Degradation on Silica Gel | The slightly acidic nature of silica gel. | Neutralize the silica gel by pre-treating it with a 1% solution of triethylamine in the eluent. |

Safety Precautions: EDC is a sensitizer. Furfurylamine and DIPEA are corrosive and have strong odors. DMF is a reproductive toxin. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

-

Murphy, C. L. W. (n.d.). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.org. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Isobutylboronic acid pinacol ester. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of boronic acid pinacol ester and diboronic acid bis(pinacol) ester of 2,5‑diphenyl-1,3,4-oxadiazole (6, 7). Retrieved from [Link]

-

Organic Syntheses. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Retrieved from [Link]

- Stanetty, C., & Schnürch, M. (2010). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. DOI: 10.3998/ark.5550190.0011.a01.

-

The Royal Society of Chemistry. (2014). Direct Synthesis of Arylboronic Pinacol Esters from Arylamines. Retrieved from [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

BORIS Portal. (n.d.). Green Chemistry. Retrieved from [Link]

-

Canbi Pharma. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-(Furfurylaminocarbonyl)benzeneboronic Acid Pinacol Ester: A Versatile Building Block for Modern Chemistry

Introduction: Unveiling a Key Synthetic Intermediate

In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of functionalized aromatic scaffolds is paramount to the construction of complex molecular architectures. 3-(Furfurylaminocarbonyl)benzeneboronic acid pinacol ester, also known by its systematic name N-Furfuryl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, has emerged as a valuable bifunctional building block. Its structure uniquely combines a stable boronic acid pinacol ester, a cornerstone of palladium-catalyzed cross-coupling reactions, with a flexible furfurylamide moiety. This combination offers a potent handle for generating molecular diversity, making it a compound of significant interest to researchers in drug discovery and materials science.

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this versatile reagent. We will delve into the causality behind experimental choices and provide field-proven insights to empower researchers to effectively utilize this compound in their synthetic endeavors.

Physicochemical and Structural Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its successful application. The key physicochemical data for this compound are summarized below. The pinacol ester group provides enhanced stability and better handling characteristics compared to the corresponding free boronic acid, making it amenable to a wider range of reaction conditions and purification techniques like chromatography.

| Property | Value |

| CAS Number | 1073353-63-5 |

| Molecular Formula | C₁₈H₂₂BNO₄ |

| Molecular Weight | 327.18 g/mol [1] |

| Synonyms | N-Furfuryl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |

| Appearance | Typically a white to off-white solid |

| Solubility | Soluble in many common organic solvents (e.g., THF, Dioxane, DMF, CH₂Cl₂) |

Synthesis and Purification: A Plausible and Robust Protocol

Experimental Protocol: Amide Coupling

This protocol is based on standard amide coupling conditions using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and efficient peptide coupling reagent.

1. Reagent Preparation:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (1.0 eq).

-

Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.2 M.

2. Activation and Coupling:

-

To the stirred solution, add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture at room temperature for 15-20 minutes. This allows for the formation of the activated O-acylisourea intermediate. The choice of HATU is strategic; it is highly effective at minimizing side reactions and racemization in chiral systems, and its performance is robust for a wide range of substrates. DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the activation step.

-

Add furfurylamine (1.05 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

3. Work-up and Purification:

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. These washes remove residual base, unreacted starting materials, and water-soluble byproducts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Chemical Reactivity and Derivatization: The Suzuki-Miyaura Cross-Coupling

The primary utility of arylboronic acid pinacol esters lies in their application as nucleophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly biaryl linkages, which are prevalent in pharmaceuticals and organic materials[2][3]. The pinacol ester in the title compound is stable yet sufficiently reactive to undergo transmetalation with a palladium(II) intermediate in the catalytic cycle.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical Suzuki-Miyaura reaction with an aryl bromide. The conditions can be adapted for other aryl halides or triflates.

1. Reaction Setup:

-

To a reaction vessel (e.g., a microwave vial or Schlenk tube), add this compound (1.2 eq), the aryl halide (e.g., 4-bromoanisole, 1.0 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).

-

Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

2. Reaction Execution:

-

Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio). The presence of water and a base is crucial for the transmetalation step in the catalytic cycle[4].

-

Heat the reaction mixture to 80-100°C and stir for 4-12 hours. The progress can be monitored by TLC or LC-MS. The choice of catalyst, ligand, base, and solvent can significantly impact reaction efficiency and should be optimized for specific substrates[5].

3. Work-up and Purification:

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to isolate the desired biaryl product.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a versatile scaffold in the synthesis of biologically active compounds. The meta-substitution pattern allows for the creation of non-linear molecules, which can be advantageous for exploring complex binding pockets in protein targets.

A compelling case for its utility can be drawn from a closely related analogue, N-Pyridin-2-yl-4-(4,4,5,5-tetramethyl-[1][2][6]dioxaborolan-2-yl)-benzamide , which serves as a key intermediate in the synthesis of Acalabrutinib [7]. Acalabrutinib is a highly selective, second-generation Bruton's tyrosine kinase (BTK) inhibitor approved for the treatment of certain types of lymphoma.

The synthesis of such complex drug molecules often relies on a modular approach where key fragments are joined together. The title compound, with its reactive boronic ester handle, is perfectly poised to act as one of these key fragments. The furfurylamide portion can engage in hydrogen bonding or other interactions within a target's active site, or it can serve as a synthetic handle for further elaboration. This makes it an attractive building block for generating libraries of compounds for high-throughput screening in drug discovery programs.

Handling, Storage, and Safety

As with all laboratory chemicals, proper handling procedures should be followed.

-

Safety: The compound is associated with GHS07 pictograms, indicating it may cause skin irritation, eye irritation, or respiratory irritation. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

Storage: For long-term stability, it is recommended to store the compound in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents.

Conclusion and Future Outlook

This compound represents a strategically designed and highly versatile building block for organic synthesis. Its combination of a stable yet reactive boronic ester with a functionalized amide side chain provides chemists with a powerful tool for constructing complex molecules. While specific applications in the literature are still emerging, its structural similarity to key intermediates in blockbuster drugs underscores its immense potential. The robust and well-understood reactivity of its core functional groups, particularly in Suzuki-Miyaura cross-coupling, ensures its continued relevance and application in the pursuit of novel therapeutics and advanced materials.

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

-

Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Slower, the Better: The Role of the Boronic Ester in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(15), 3802-3803. [Link]

-

Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 352(6283), 329-332. [Link]

-

YouTube. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. The Organic Chemistry Channel. [Link]

Sources

- 1. Miyaura Borylation Reaction [organic-chemistry.org]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. N-Pyridin-2-yl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide | 1383385-64-5 [chemicalbook.com]

Spectroscopic Characterization of 3-(Furfurylaminocarbonyl)benzeneboronic acid pinacol ester: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 3-(Furfurylaminocarbonyl)benzeneboronic acid pinacol ester (Molecular Formula: C₁₈H₂₂BNO₄, Molecular Weight: 327.18 g/mol , CAS: 1073353-63-5).[1] As this compound serves as a valuable building block in medicinal chemistry and materials science, its unambiguous structural confirmation and purity assessment are paramount. Due to the limited availability of published experimental spectra for this specific molecule, this guide adopts a predictive and instructional approach. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols and predicted spectroscopic data based on established principles and analysis of analogous structures. We will delve into the anticipated features in Nuclear Magnetic Resonance (¹H, ¹³C, and ¹¹B NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing the necessary causality behind experimental choices and a self-validating system for characterization.

Introduction: Unveiling the Molecular Architecture

This compound is a multifunctional molecule featuring several key structural motifs: a 1,3-disubstituted benzene ring, a robust pinacol boronate ester group, a secondary amide linkage, and a furan moiety. The interplay of these functional groups dictates its reactivity and potential applications, particularly in Suzuki-Miyaura cross-coupling reactions.[2] Accurate spectroscopic analysis is non-negotiable to confirm the integrity of the molecule before its use in subsequent synthetic steps. This guide provides the foundational knowledge to acquire and interpret the necessary data to achieve this.

The following sections will detail the predicted spectroscopic signatures and provide robust, field-proven protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing precise information about the chemical environment, connectivity, and stereochemistry of atoms. For the title compound, a combination of ¹H, ¹³C, and ¹¹B NMR will provide a complete picture of its structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments. The predicted chemical shifts are based on the analysis of similar structural fragments reported in the literature.[3][4][5][6][7]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Notes |

| ~8.1 - 8.2 | s | 1H | H-a (Ar-H) | Proton ortho to both the boronate ester and the amide carbonyl group. Deshielded due to the anisotropic effects of both groups. Expected to be a singlet or a narrow triplet with small meta coupling. |

| ~7.9 - 8.0 | d | 1H | H-b (Ar-H) | Proton ortho to the boronate ester. Expected to be a doublet with ortho coupling to H-c. |

| ~7.8 - 7.9 | d | 1H | H-d (Ar-H) | Proton ortho to the amide carbonyl. Expected to be a doublet with ortho coupling to H-c. |

| ~7.4 - 7.5 | t | 1H | H-c (Ar-H) | Proton meta to both substituents. Expected to be a triplet due to coupling with two ortho protons (H-b and H-d).[5] |

| ~7.3 - 7.4 | m | 1H | H-h (Furan-H) | Furan proton adjacent to the oxygen. |

| ~6.5 - 6.6 (broad s) | t | 1H | N-H | Amide proton. The chemical shift can be variable and the peak may be broad due to quadrupole broadening and hydrogen bonding. Expected to show coupling to the CH₂ group (H-e). |

| ~6.3 - 6.4 | m | 1H | H-g (Furan-H) | Furan proton. |

| ~6.2 - 6.3 | m | 1H | H-f (Furan-H) | Furan proton. |

| ~4.6 - 4.7 | d | 2H | H-e (CH₂-N) | Methylene protons adjacent to the amide nitrogen and the furan ring. Expected to be a doublet due to coupling with the N-H proton. |

| 1.35 | s | 12H | H-i (Pinacol-CH₃) | Characteristic singlet for the four equivalent methyl groups of the pinacol ester.[4][6][8] |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its common use for similar compounds and its ability to dissolve a wide range of organic molecules.[8]

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Acquire a standard ¹H spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.[9]

-

Integrate all peaks to determine the relative proton ratios.

-

Perform a ¹H-¹H COSY experiment to confirm proton-proton couplings, especially within the aromatic and furan rings.

-

Diagram: Predicted ¹H NMR Assignments

Caption: Predicted proton assignments for ¹H NMR analysis.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will identify all unique carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale & Notes |

| ~166 - 168 | C=O (Amide) | Typical chemical shift for a secondary benzamide carbonyl carbon. |

| ~151 - 153 | C-j (Furan-C) | Furan carbon adjacent to the CH₂ group. |

| ~142 - 143 | C-k (Furan-C-O) | Furan carbon adjacent to the oxygen. |

| ~135 - 138 | Ar-C | Aromatic carbons attached to the boronate ester and amide groups. |

| ~130 - 134 | Ar-CH | Aromatic CH carbons. |

| ~128 (broad) | Ar-C-B | Carbon attached to the boron atom. The signal is often broadened due to quadrupolar relaxation of the boron nucleus, and may sometimes not be observed.[8][10] |

| ~110 - 111 | Furan-CH | Furan CH carbons.[3] |

| ~107 - 108 | Furan-CH | Furan CH carbons.[3] |

| ~84 - 85 | C-l (Pinacol-C) | Quaternary carbons of the pinacol group bonded to oxygen.[4] |

| ~38 - 40 | C-m (CH₂) | Methylene carbon. |

| ~25 | C-n (Pinacol-CH₃) | Methyl carbons of the pinacol group.[4][8] |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.[9]

-

Consider performing a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ carbons.

-

Predicted ¹¹B NMR Spectrum

¹¹B NMR is a valuable tool for confirming the presence and electronic environment of the boron atom.

-

Expected Chemical Shift: A single, potentially broad peak is expected in the range of δ 25-35 ppm , which is characteristic of a tetracoordinate boronate ester.[8]

Experimental Protocol: ¹¹B NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: An NMR spectrometer equipped with a boron probe.

-

Acquisition Parameters:

-

Acquire a proton-decoupled ¹¹B spectrum.

-

Use a boron-free NMR tube (e.g., quartz) for optimal results, although not strictly necessary for routine characterization.

-

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Notes |

| ~3300 - 3400 | N-H stretch | Secondary Amide | A single, relatively sharp peak is expected for the N-H bond of the secondary amide.[11][12] |

| ~3100 - 3150 | C-H stretch (sp²) | Aromatic & Furan | Stretching vibrations of C-H bonds on the benzene and furan rings. |

| ~2850 - 3000 | C-H stretch (sp³) | Pinacol & Methylene | Stretching vibrations of C-H bonds in the methyl and methylene groups. |

| ~1640 - 1670 | C=O stretch (Amide I) | Secondary Amide | A strong absorption characteristic of the amide carbonyl group.[2][11] |

| ~1530 - 1550 | N-H bend (Amide II) | Secondary Amide | A characteristic absorption for secondary amides, resulting from a coupling of the N-H in-plane bending and C-N stretching vibrations.[2] |

| ~1450 - 1600 | C=C stretch | Aromatic & Furan | Ring stretching vibrations of the benzene and furan rings.[13] |

| ~1360 - 1380 | B-O stretch | Boronate Ester | A strong absorption characteristic of the B-O single bond in boronate esters.[14] |

| ~1140 - 1310 | C-O stretch | Pinacol Ester & Furan | Strong absorptions from the C-O bonds of the pinacol ester and the furan ring. |

| ~700 - 900 | C-H out-of-plane bend | 1,3-disubstituted Benzene | The pattern of these bands can be diagnostic for the substitution pattern on the benzene ring. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is typically needed. This method is preferred for its simplicity and speed.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place the sample on the crystal, ensure good contact, and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through analysis of its fragmentation patterns, offers further structural confirmation.

Predicted Mass Spectrum (Electrospray Ionization - ESI)

-

Ionization Mode: Positive ion mode is recommended, as the amide nitrogen can be readily protonated.

-

Expected Molecular Ion: An intense peak corresponding to the protonated molecule [M+H]⁺ is expected at m/z 328.17 .

-

Fragmentation Pattern: The primary fragmentation is anticipated to occur at the amide bond, which is a common fragmentation pathway for amides.[15][16][17]

Table 4: Predicted Major Fragment Ions in ESI-MS

| m/z | Proposed Fragment | Description |

| 328.17 | [C₁₈H₂₂BNO₄ + H]⁺ | Protonated molecular ion. |

| 231.12 | [C₁₃H₁₆BO₂]⁺ | Loss of furfurylamine (C₅H₇NO). This would result from the cleavage of the amide C-N bond, forming a stable acylium ion. This is expected to be a major fragment. |

| 105.04 | [C₆H₅O]⁺ | Benzoyl cation, resulting from the loss of the pinacol boronate group from the m/z 231 fragment. |

| 81.03 | [C₅H₅O]⁺ | Furfuryl cation, resulting from the cleavage of the CH₂-N bond. |

Diagram: Predicted ESI-MS Fragmentation Pathway

Sources

- 1. scbt.com [scbt.com]

- 2. scispace.com [scispace.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. static1.squarespace.com [static1.squarespace.com]

- 6. Phenylboronic acid pinacol ester, CAS No. 24388-23-6 - iChemical [ichemical.com]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. [The substituent structures and characteristic infrared spectra of alpha-furan esters] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Furfurylamine | C5H7NO | CID 3438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

3-(Furfurylaminocarbonyl)benzeneboronic acid pinacol ester solubility

An In-depth Technical Guide to the Solubility of 3-(Furfurylaminocarbonyl)benzeneboronic acid pinacol ester

Introduction

In the landscape of modern synthetic chemistry and drug development, boronic acids and their derivatives are indispensable tools, primarily for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Among these derivatives, boronic acid pinacol esters have gained prominence due to their enhanced stability, ease of handling, and favorable solubility profiles compared to their corresponding free boronic acids. This guide focuses on a specific, functionally rich molecule: This compound (CAS: 1073353-63-5).[1]

The solubility of a compound is a critical physicochemical parameter that dictates its utility from synthesis to final application. For a medicinal chemist, it influences bioavailability and formulation strategies. For a process chemist, it governs reaction kinetics, purification, and scalability. This document provides a comprehensive technical overview of the solubility characteristics of this compound, offering both theoretical insights and practical, field-proven methodologies for its assessment. We will delve into the structural determinants of its solubility, provide a robust protocol for its empirical determination, and discuss the critical factors that modulate its behavior in various solvent systems.

Physicochemical Profile

A foundational understanding of a molecule begins with its key identifiers and physical properties. These data are essential for experimental design, safety assessment, and data interpretation.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Synonym | N-Furfuryl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | [2] |

| CAS Number | 1073353-63-5 | [2][1] |

| Molecular Formula | C₁₈H₂₂BNO₄ | [1] |

| Molecular Weight | 327.19 g/mol | |

| Appearance | Solid | [3] |

| Melting Point | 122-124°C |

Chemical Structure:

Theoretical Framework of Solubility

The solubility of this compound is a composite of the contributions from its distinct structural motifs. The principle of "like dissolves like" provides a predictive lens through which we can anticipate its behavior.

-

Pinacol Ester Group: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety is a defining feature. Esterification of the boronic acid with pinacol serves two primary purposes: it protects the reactive B-OH groups and significantly increases the molecule's lipophilicity.[4] This modification drastically improves solubility in a wide range of organic solvents compared to the parent boronic acid.[5][6][7]

-

Aromatic Core: The central benzene ring is hydrophobic and contributes to solubility in nonpolar and aromatic solvents.

-

Furfurylaminocarbonyl Moiety: This portion of the molecule introduces polarity. The amide linkage (-CONH-) is capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). The furan ring, a heteroaromatic system, also adds to the polar character. These features suggest potential solubility in more polar organic solvents.

Causality in Solubility Profile: The molecule presents a balance of lipophilic (pinacol ester, benzene) and polar (amide, furan) characteristics. This amphipathic nature suggests broad, but differential, solubility across various organic solvents. High solubility is expected in polar aprotic solvents like DMSO and DMF, where the polar groups can be solvated. Good solubility is also anticipated in chlorinated solvents like chloroform and ethers like THF.[6][7] Solubility in nonpolar hydrocarbons is expected to be lower.[6][7]

Critical Consideration: Hydrolytic Instability A crucial aspect governing the handling and analysis of boronic pinacol esters is their susceptibility to hydrolysis, which cleaves the ester to the corresponding boronic acid.[8] This is not merely a stability issue; it is a solubility issue. The resulting boronic acid has a significantly different, and generally lower, solubility profile in organic solvents. Therefore, the presence of water, even in trace amounts or from atmospheric moisture, can lead to the precipitation of the free acid from an organic solution, complicating experimental results. This phenomenon is particularly problematic during analytical procedures like Reverse-Phase HPLC (RP-HPLC), where aqueous mobile phases can induce on-column hydrolysis.[8]

A Validated Protocol for Thermodynamic Solubility Determination

To ensure trustworthy and reproducible data, a robust experimental protocol is paramount. The Shake-Flask Method , as described by Higuchi and Connors, remains the gold standard for determining thermodynamic (or equilibrium) solubility and is the recommended approach for this compound.[9] This method ensures that the system has reached a true equilibrium between the dissolved and undissolved states.

Experimental Workflow Diagram

Caption: Workflow for thermodynamic solubility determination via the Shake-Flask method.

Step-by-Step Methodology

1. Preparation of Materials:

-

Solvents: Use HPLC-grade or anhydrous solvents to minimize variability and potential hydrolysis. Key solvents for characterization include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Chloroform, Acetonitrile, Methanol, and a relevant aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Compound: Use this compound of confirmed purity (≥98%).

-

Glassware: Use clean, dry glass vials with screw caps and PTFE septa.

2. Equilibrium Saturation:

-

Rationale: The goal is to create a saturated solution in true equilibrium with the solid phase.

-

Procedure:

-

Add a pre-weighed excess of the solid compound (e.g., 2-5 mg) to a vial. The key is to ensure solid material remains at the end of the experiment.

-

Add a precise volume (e.g., 1.0 mL) of the chosen solvent.

-

Seal the vial tightly and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).

-

Agitate for a sufficient duration to reach equilibrium. For many compounds, 24 hours is standard, but 48-72 hours may be necessary and should be validated.[10]

-

3. Phase Separation:

-

Rationale: To analyze the concentration in the liquid phase, it must be perfectly separated from any undissolved solid.

-

Procedure:

-

Allow the vials to stand for 30 minutes for larger particles to settle.

-

Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes). Centrifugation is often preferred over filtration, as filtration can lead to underestimation of solubility due to compound adsorption onto the filter material.[11]

-

Carefully aspirate a known volume of the clear supernatant from the top layer, being cautious not to disturb the solid pellet.

-

4. Sample Analysis (HPLC-UV):

-

Rationale: A specific and sensitive analytical method is required to quantify the dissolved compound accurately. HPLC is ideal.

-

Procedure:

-

Calibration: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile) and create a series of standards of known concentrations to generate a calibration curve.

-

Sample Preparation: Dilute the collected supernatant with the mobile phase to bring its concentration within the linear range of the calibration curve. This step also mitigates precipitation when the sample mixes with the mobile phase.

-

HPLC Conditions: Use a C18 column. To minimize on-column hydrolysis, an optimized method should be employed, such as using a column with low silanol activity and a mobile phase with no pH modifier (e.g., an isocratic or gradient elution of water and acetonitrile).[8]

-

Quantification: Inject the diluted sample and standards. Determine the concentration of the sample by interpolating its peak area against the calibration curve.

-

5. Calculation of Solubility:

-

Calculate the original concentration in the supernatant by multiplying the measured concentration by the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL or µM.

Anticipated Solubility Profile & Data Interpretation

While specific experimental data for this exact molecule is not publicly available, a qualitative solubility profile can be predicted based on its structure and data from similar compounds.

| Solvent Class | Example Solvent | Predicted Solubility | Rationale & Application Context |

| Polar Aprotic | DMSO, DMF | High to Very High | The amide and furan groups are well-solvated. Ideal for preparing high-concentration stock solutions for biological screening. |

| Chlorinated | Chloroform, DCM | High | Generally good solvents for boronic esters.[6][7] Useful for synthetic reactions and purification (chromatography). |

| Ethers | THF, Diethyl Ether | Moderate to High | Good for Suzuki-Miyaura coupling reactions. |

| Alcohols | Methanol, Ethanol | Moderate | The polar hydroxyl group can interact with the amide, but the overall lipophilicity may limit very high solubility. Potential for hydrolysis is higher. |

| Nitriles | Acetonitrile | Moderate | Commonly used in RP-HPLC and as a reaction solvent. |

| Hydrocarbons | Hexanes, Toluene | Low to Very Low | The molecule's polarity limits solubility.[6][7] Useful as anti-solvents for crystallization or precipitation. |

| Aqueous | Water, PBS (pH 7.4) | Very Low | The large lipophilic structure dominates. Poor aqueous solubility is a key challenge for direct biological application and necessitates formulation from a DMSO stock. |

Safety and Handling

Proper handling is essential for both user safety and maintaining the integrity of the compound.

-

Hazard Profile: The compound is classified with GHS07 (Warning) and includes hazard statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled).[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling for Integrity:

-

Anhydrous Conditions: To prevent hydrolysis, handle the solid and prepare solutions under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[12]

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture.

-

-

SDS: Always consult the material's specific Safety Data Sheet (SDS) before use for complete safety and handling information.

References

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link][5][6][7]

-

Ye, G., et al. (2010). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link][8]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. [Link][9]

-

Persson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link][10]

-

Bevan, J. A., & Mintz, K. J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link][11]

Sources

- 1. scbt.com [scbt.com]

- 2. labsolu.ca [labsolu.ca]

- 3. 3-吡啶硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Handling and Storage of 3-(Furfurylaminocarbonyl)benzeneboronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential procedures for the safe handling and optimal storage of 3-(Furfurylaminocarbonyl)benzeneboronic acid pinacol ester. As a Senior Application Scientist, the following synthesis of technical data and field-proven insights is designed to ensure the integrity of your research and the safety of your laboratory personnel.

Introduction: Understanding the Molecule

This compound, with the CAS Number 1073353-63-5, is a versatile building block in organic synthesis, particularly in the construction of complex molecules for drug discovery and materials science.[1][2] Its utility lies in the stability of the pinacol ester as a protecting group for the boronic acid, which allows for a wide range of chemical transformations on other parts of the molecule without premature decomposition of the boronic acid moiety.[3] However, like all boronic acid pinacol esters, its stability is not absolute, and a thorough understanding of its chemical properties is paramount for its effective use.

Chemical Properties and Stability

The stability of arylboronic acid pinacol esters is a balance between the robustness required for multi-step synthesis and the reactivity needed for subsequent cross-coupling reactions.[3] While generally more stable than their corresponding free boronic acids, they are susceptible to certain degradation pathways, primarily hydrolysis.[4]

Hydrolysis: The Primary Degradation Pathway

The principal route of degradation for this compound is the hydrolysis of the pinacol ester back to the corresponding boronic acid and pinacol. This reaction is significantly influenced by the presence of water and the pH of the medium.

Research on substituted phenylboronic pinacol esters has demonstrated that the rate of hydrolysis is highly dependent on the electronic nature of the substituents on the aromatic ring and the pH of the solution.[5][6][7] Specifically, hydrolysis is considerably accelerated at physiological pH (around 7.4).[5][6][7] The furfurylaminocarbonyl substituent at the meta-position of the benzene ring will influence the electronic properties of the boronic ester and thus its susceptibility to hydrolysis.

The general mechanism for the hydrolysis of a boronic acid pinacol ester is depicted below:

Caption: Generalized mechanism of boronic ester hydrolysis.

Given this inherent reactivity, it is crucial to minimize contact with moisture during both handling and storage.

Safety and Hazard Information

Based on available data, this compound is classified with the GHS07 pictogram, indicating that it can be harmful.[8]

Signal Word: Warning[8]

Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8]

-

P301+P317: IF SWALLOWED: Get medical help.[8]

-

P501: Dispose of contents/container to an approved waste disposal plant.[8]

The following table summarizes the key safety and stability information:

| Parameter | Recommendation/Information | Source |

| GHS Pictogram | GHS07 (Exclamation Mark) | [8] |

| Signal Word | Warning | [8] |

| Hazard Statements | H302, H312, H332 | [8] |

| Primary Hazard | Harmful upon ingestion, skin contact, or inhalation | [8] |

| Primary Degradation | Hydrolysis to the corresponding boronic acid | [5][6][7] |

| Shelf Life | Approximately 1095 days under ideal conditions | [8] |

Recommended Handling Procedures

Adherence to strict handling protocols is essential to ensure user safety and maintain the chemical integrity of the compound.

Engineering Controls

-

Fume Hood: All handling of solid this compound and its solutions should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Inert Atmosphere: For reactions sensitive to moisture, the use of a glove box or Schlenk line to handle the compound under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn at all times. Inspect gloves for any signs of degradation before use.

-

Body Protection: A laboratory coat must be worn. For larger quantities, additional protective clothing may be necessary.

Experimental Workflow for Safe Handling

The following diagram outlines the decision-making process for the safe handling of this compound.

Caption: Decision workflow for safe handling.

Optimal Storage Conditions

Proper storage is critical to prevent degradation and ensure the long-term viability of this compound.

-

Temperature: Store in a cool, dry place. Refrigeration is often recommended for long-term storage.

-

Atmosphere: The container should be tightly sealed to prevent the ingress of moisture. For optimal stability, store under an inert atmosphere of argon or nitrogen.

-

Container: Use a well-sealed, appropriate chemical container. Amber glass is preferable to protect against potential light-induced degradation, although specific photosensitivity data is not available.

-

Incompatibilities: Avoid storage with strong oxidizing agents, strong acids, and strong bases.

Spill and Waste Management

-

Spills: In the event of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the absorbed material into a sealed container for proper disposal.

-

Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Conclusion

This compound is a valuable synthetic intermediate. Its effective use is contingent upon a clear understanding of its stability, particularly its susceptibility to hydrolysis, and strict adherence to safe handling and storage protocols. By implementing the guidelines outlined in this document, researchers can ensure the integrity of their experiments and maintain a safe laboratory environment.

References

- Achilli, C., Ciana, A., Fagnoni, M., Balduini, C., & Minetti, G. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Central European Journal of Chemistry, 11(4), 551-557.

- Achilli, C., Ciana, A., Fagnoni, M., Balduini, C., & Minetti, G. (2013).

- Achilli, C., Ciana, A., Fagnoni, M., Balduini, C., & Minetti, G. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH.

- Bernardini, R., Oliva, A., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Chemistry Letters, 38(7), 642-643.

- Bernardini, R., Oliva, A., et al. (2009).

-

Alachem Co., Ltd. (n.d.). 1073353-63-5 | this compound. Retrieved from [Link]

-

VTechWorks. (2010, May 5). Synthesis and Application of Boronic Acid Derivatives. Retrieved from [Link]

-

Understanding Boronic Acid Pinacol Esters in Chemical Research. (n.d.). Retrieved from [Link]

-

ResearchGate. (2025, August 9). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved from [Link]

-

MDPI. (n.d.). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. canbipharm.com [canbipharm.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH [iris.unipv.it]

- 7. researchgate.net [researchgate.net]

- 8. labsolu.ca [labsolu.ca]

An In-depth Technical Guide to the Putative Mechanism of Action of 3-(Furfurylaminocarbonyl)benzeneboronic acid pinacol ester

A Strategic Framework for the Scientific Investigation of a Novel Boronic Acid Derivative

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Scientific Postulation

The compound 3-(Furfurylaminocarbonyl)benzeneboronic acid pinacol ester is a novel molecule for which specific biological activity and a definitive mechanism of action have not been extensively elucidated in publicly available literature. This guide, therefore, serves as a strategic framework for its scientific investigation, postulating a plausible mechanism of action based on the well-established pharmacology of the boronic acid class of compounds. The principles and protocols detailed herein are designed to provide a robust pathway for researchers to systematically characterize this and similar novel boronic acid derivatives.

Introduction to Boronic Acids in Drug Discovery

Boronic acids and their derivatives, such as the pinacol ester , represent a significant class of compounds in medicinal chemistry. Their utility extends beyond being versatile building blocks in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1][2] The boron atom in boronic acids possesses a vacant p-orbital, making it electrophilic and capable of forming reversible covalent bonds with nucleophilic residues in the active sites of enzymes. This unique mode of interaction has been successfully exploited in the development of potent and selective enzyme inhibitors.

The most notable example is bortezomib, a dipeptide boronic acid that acts as a potent and reversible inhibitor of the 26S proteasome and is an approved anticancer agent.[3] The boronic acid moiety of bortezomib forms a stable, yet reversible, tetrahedral complex with the N-terminal threonine hydroxyl group in the proteasome's active site, leading to the inhibition of its proteolytic activity.[3] This precedent underscores the potential of boronic acid-containing molecules to serve as effective therapeutic agents.

The subject of this guide, this compound, features a central phenylboronic acid scaffold, a common motif in boronic acid inhibitors. The pinacol ester group is generally considered a protecting group that enhances the compound's stability and oral bioavailability. It is often hydrolyzed in vivo to the corresponding active boronic acid.

Postulated Mechanism of Action: Reversible Covalent Inhibition of Serine Proteases

Based on the structural features of 3-(Furfurylaminocarbonyl)benzeneboronic acid, we postulate that its primary mechanism of action is the reversible covalent inhibition of a serine protease. Serine proteases are a large family of enzymes that play critical roles in various physiological processes, including blood coagulation, digestion, and inflammation, making them attractive drug targets.

The proposed mechanism is as follows:

-

Enzyme Active Site Recognition: The aryl ring and the furfurylaminocarbonyl side chain of the molecule are hypothesized to interact with the substrate-binding pockets of the target serine protease, providing initial non-covalent binding affinity and specificity.

-

Hydrolysis of the Pinacol Ester: The pinacol ester is likely a prodrug form. In vivo or under aqueous assay conditions, it is expected to hydrolyze to the active boronic acid.

-

Formation of a Tetrahedral Intermediate: The electrophilic boron atom of the boronic acid is then positioned in close proximity to the catalytic serine residue in the enzyme's active site. The hydroxyl group of the serine attacks the boron atom, forming a stable, tetrahedral boronate adduct. This adduct mimics the transition state of peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity.

-

Reversibility: The covalent bond between the boron and the serine hydroxyl is typically reversible, allowing for a dynamic equilibrium between the free enzyme and the inhibited complex. The kinetics of this interaction are crucial for the compound's pharmacological profile.

The following diagram illustrates this proposed mechanism of action.

Figure 1: Postulated signaling pathway for the mechanism of action of this compound.

Experimental Validation Workflow

A systematic and rigorous experimental approach is required to validate the hypothesized mechanism of action. The following workflow outlines the key experiments and the rationale behind them.

Initial Target Screening

-

Objective: To identify potential serine protease targets.

-

Methodology: A panel of commercially available serine proteases (e.g., thrombin, trypsin, chymotrypsin, elastase, and various caspases) should be used for initial screening.

-

Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96- or 384-well plate format, incubate each enzyme with the test compound at a fixed concentration (e.g., 10 µM).

-

Initiate the enzymatic reaction by adding a specific fluorogenic or chromogenic substrate for each protease.

-

Monitor the rate of substrate cleavage over time using a plate reader.

-

Calculate the percentage of inhibition relative to a vehicle control (e.g., DMSO).

-

-

Expected Outcome: Identification of one or more serine proteases that are significantly inhibited by the compound.

Determination of Inhibitory Potency (IC₅₀)

-

Objective: To quantify the potency of the compound against the identified target(s).

-

Methodology:

-

Perform a dose-response analysis by incubating the target enzyme with a serial dilution of the test compound.

-

Measure the enzymatic activity at each compound concentration as described above.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Fit the data to a suitable sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

-

Data Presentation:

| Enzyme Target | IC₅₀ (µM) |

| Protease X | Value |

| Protease Y | Value |

Kinetic Studies to Elucidate the Mechanism of Inhibition

-

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and to confirm reversible covalent binding.

-

Methodology:

-

Determination of Kᵢ: Perform enzyme kinetic assays by measuring the initial reaction velocities at various substrate and inhibitor concentrations. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the inhibition constant (Kᵢ).

-

Jump Dilution Assay: To assess the reversibility of inhibition, pre-incubate the enzyme with a high concentration of the inhibitor to allow for complex formation. Then, rapidly dilute the mixture to a concentration well below the Kᵢ and monitor the recovery of enzyme activity over time. A time-dependent recovery of activity is indicative of a reversible covalent mechanism.

-

-

Expected Outcome: A competitive or mixed-type inhibition pattern is expected for an active-site directed inhibitor. The jump dilution experiment should demonstrate the reversibility of the enzyme-inhibitor complex.

The following diagram outlines the experimental workflow.

Figure 2: Experimental workflow for validating the mechanism of action.

Advanced Characterization (Optional)

For a more in-depth understanding, the following advanced techniques can be employed:

-

Mass Spectrometry: To confirm the formation of a covalent adduct between the enzyme and the inhibitor.

-

X-ray Crystallography: To obtain a high-resolution structure of the enzyme-inhibitor complex, which would provide definitive evidence of the binding mode and the interactions with active site residues.

-

Cell-based Assays: To evaluate the compound's activity in a more physiologically relevant context, using cell lines where the target protease plays a known role.

Conclusion

While the specific biological target of this compound remains to be definitively identified, its chemical structure strongly suggests a mechanism of action involving reversible covalent inhibition of a serine protease. The experimental framework detailed in this guide provides a clear and scientifically rigorous path for researchers to test this hypothesis, elucidate the compound's mechanism of action, and unlock its potential therapeutic value. The insights gained from such studies will be invaluable for the broader field of drug discovery, particularly in the continued development of novel boronic acid-based therapeutics.

References

- Ningbo Inno Pharmchem Co., Ltd. Boronic Acid Pinacol Esters: Versatile Building Blocks in Organic Synthesis.

- Ningbo Inno Pharmchem Co., Ltd. The Crucial Link: Boronic Acid Pinacolate in Pharmaceutical Synthesis and Drug Discovery.

-

Silva, F., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(17), 3097. [Link]

Sources

An In-Depth Technical Guide to 3-(Furfurylaminocarbonyl)benzeneboronic Acid Pinacol Ester: Synthesis, Properties, and Potential Applications

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

3-(Furfurylaminocarbonyl)benzeneboronic acid pinacol ester is a synthetic organic compound that has garnered interest within the research and drug development sectors. Its unique molecular architecture, which combines a benzamide scaffold, a furan moiety, and a boronic acid pinacol ester group, positions it as a versatile building block in the synthesis of complex organic molecules. The benzamide core is a well-established pharmacophore found in a multitude of clinically approved drugs, exhibiting a wide range of biological activities.[1] Concurrently, the furan ring system is a prevalent heterocyclic motif in numerous pharmacologically active compounds, contributing to diverse therapeutic properties including antibacterial, anti-inflammatory, and anticancer effects.[2][3][4][5] The presence of the boronic acid pinacol ester functionality opens up a vast chemical space for further molecular elaboration, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[6][7][8]

This technical guide provides a comprehensive overview of this compound, detailing a robust synthetic pathway, its physicochemical properties, and exploring its potential applications in drug discovery and development. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this promising chemical entity in their research endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, storage, and application in various experimental settings.

| Property | Value | Source |

| CAS Number | 1073353-63-5 | Commercial Suppliers |

| Molecular Formula | C₁₈H₂₂BNO₄ | Commercial Suppliers |

| Molecular Weight | 327.18 g/mol | Commercial Suppliers |

| Synonyms | N-Furfuryl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, N-(Furan-2-ylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | Commercial Suppliers |

| Appearance | White to off-white solid (predicted) | Inferred from related compounds |

| Solubility | Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents (predicted) | Inferred from related compounds |

Synthesis of this compound: A Two-Step Approach

The synthesis of the title compound can be efficiently achieved through a two-step reaction sequence, commencing with the formation of an amide bond followed by a palladium-catalyzed borylation reaction. This strategy offers a reliable and scalable route to the desired product.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of N-Furfuryl-3-bromobenzamide (Intermediate)

The initial step involves the coupling of 3-bromobenzoic acid with furfurylamine to form the corresponding amide. This reaction is typically facilitated by a peptide coupling agent to activate the carboxylic acid.

Experimental Protocol:

-

Reaction Setup: To a solution of 3-bromobenzoic acid (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add a suitable coupling agent (e.g., HATU, 1.1 equivalents) and a tertiary amine base (e.g., diisopropylethylamine (DIPEA), 2.0 equivalents).

-

Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

-

Amine Addition: Add furfurylamine (1.05 equivalents) to the reaction mixture.

-

Reaction Progression: Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford N-furfuryl-3-bromobenzamide as a solid.

Step 2: Synthesis of this compound (Final Product)

The final product is obtained via a Miyaura borylation reaction of the intermediate N-furfuryl-3-bromobenzamide. This palladium-catalyzed cross-coupling reaction introduces the pinacol boronic ester moiety at the site of the bromine atom.[6][7][8]

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, combine N-furfuryl-3-bromobenzamide (1.0 equivalent), bis(pinacolato)diboron (1.1 equivalents), potassium acetate (KOAc, 3.0 equivalents), and a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equivalents).

-

Solvent and Degassing: Add a suitable anhydrous and degassed solvent, such as 1,4-dioxane or dimethyl sulfoxide (DMSO). Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Reaction Progression: Heat the mixture to 80-100 °C and stir for 12-24 hours under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

-

Extraction: Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield this compound.

Characterization Data (Predicted)

-

¹H NMR (400 MHz, CDCl₃): δ 8.10-8.00 (m, 2H, Ar-H), 7.65-7.55 (m, 1H, Ar-H), 7.45-7.35 (m, 2H, Ar-H and furan-H), 6.40-6.30 (m, 2H, furan-H), 4.65 (d, J = 5.6 Hz, 2H, CH₂), 1.35 (s, 12H, C(CH₃)₂).

-

¹³C NMR (101 MHz, CDCl₃): δ 166.5 (C=O), 153.0 (furan-C), 142.5 (furan-C), 136.0 (Ar-C), 135.0 (Ar-C), 131.0 (Ar-C), 128.5 (Ar-C), 110.5 (furan-C), 108.0 (furan-C), 84.0 (O-C(CH₃)₂), 38.0 (CH₂), 25.0 (C(CH₃)₂).

-

IR (KBr, cm⁻¹): 3300 (N-H stretch), 3100 (aromatic C-H stretch), 2980 (aliphatic C-H stretch), 1640 (C=O stretch, amide I), 1540 (N-H bend, amide II), 1360 (B-O stretch).

-

Mass Spectrometry (ESI+): m/z 328.17 [M+H]⁺, 350.15 [M+Na]⁺.

Potential Applications and Future Directions

The unique structural features of this compound make it a highly attractive scaffold for the development of novel therapeutic agents.

Caption: Potential therapeutic applications of the title compound.

-

Antimicrobial Drug Discovery: Both furan and benzamide derivatives have been extensively reported to possess significant antibacterial and antifungal properties.[1][5] The combination of these two pharmacophores in a single molecule could lead to the discovery of novel antimicrobial agents with unique mechanisms of action or improved activity against drug-resistant pathogens.

-

Anti-inflammatory Agents: The benzamide scaffold is a key component of several anti-inflammatory drugs.[1] Further derivatization of the title compound through Suzuki-Miyaura coupling could yield a library of compounds for screening against various inflammatory targets.

-

Anticancer Therapeutics: A vast number of anticancer agents are based on benzamide and furan structures.[1][5] The title compound serves as an excellent starting point for the synthesis of novel kinase inhibitors, proteasome inhibitors, or other classes of anticancer drugs.

-

Boron-Based Drug Delivery: The boronic acid functionality can interact with diols, which are present in many biological molecules, including carbohydrates on cell surfaces. This property can be exploited for targeted drug delivery systems.

Conclusion

This compound is a molecule of significant interest for medicinal chemists and drug discovery scientists. Its straightforward synthesis and the presence of multiple modifiable functional groups provide a versatile platform for the generation of diverse chemical libraries. The established biological relevance of its constituent furan and benzamide moieties suggests a high probability of identifying novel bioactive compounds through the exploration of its chemical space. This technical guide provides the necessary foundational knowledge to empower researchers to unlock the full potential of this promising building block in the quest for new and improved therapeutics.

References

- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Sci.Int.(Lahore), 36(5), 433-439.

-

Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphonates. (2021). ACS Omega, 6(3), 2154-2168. [Link]

- Pharmacological activity of furan derivatives. (2024).

-

Miyaura Borylation. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

-

Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

- Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Pharmaceutical Sciences and Research, 15(1), 1-9.

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry, 39(5), 1185-1193. [Link]

- Pharmacological Activity of Furan Derivatives: A Review. (2018). World Journal of Pharmaceutical Research, 7(12), 335-347.

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. Pharmacological activity of furan derivatives [wisdomlib.org]

- 3. wjpr.net [wjpr.net]

- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. ijabbr.com [ijabbr.com]

- 6. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Miyaura Borylation Reaction [organic-chemistry.org]

Methodological & Application